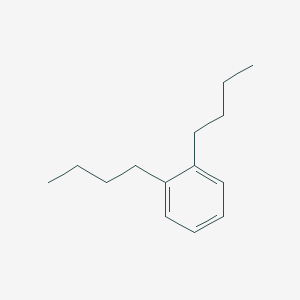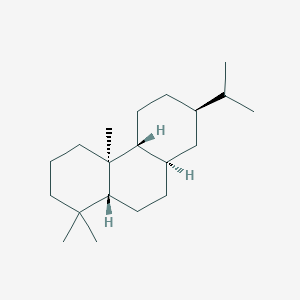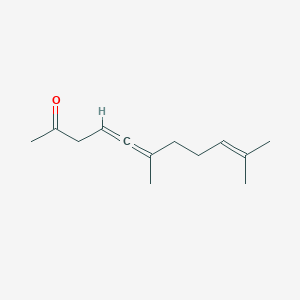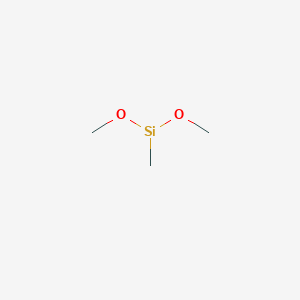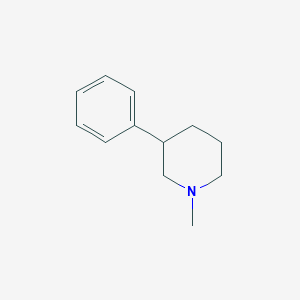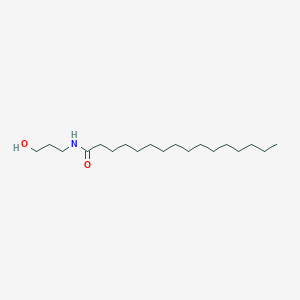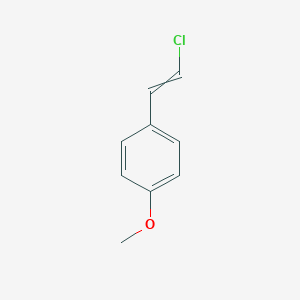![molecular formula C22H16 B100885 1,3-Dimethylbenzo[a]pyrene CAS No. 16757-86-1](/img/structure/B100885.png)
1,3-Dimethylbenzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylbenzo[a]pyrene (DMBA) is a polycyclic aromatic hydrocarbon (PAH) that is produced by incomplete combustion of organic materials. It is a potent carcinogen that has been extensively studied due to its ability to induce tumors in experimental animals and its potential role in human cancer. DMBA is commonly used in laboratory experiments to study the mechanisms of carcinogenesis and to test the efficacy of chemopreventive agents.
Mechanism Of Action
1,3-Dimethylbenzo[a]pyrene acts as a carcinogen by inducing DNA damage and mutations in cells. It is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind to DNA and cause mutations. 1,3-Dimethylbenzo[a]pyrene can also induce oxidative stress and inflammation, which can contribute to tumor development.
Biochemical And Physiological Effects
1,3-Dimethylbenzo[a]pyrene has been shown to induce tumors in a variety of tissues, including the skin, mammary gland, lung, and liver. It can also cause DNA damage and mutations in cells, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. 1,3-Dimethylbenzo[a]pyrene has been shown to induce oxidative stress and inflammation, which can contribute to tumor development.
Advantages And Limitations For Lab Experiments
1,3-Dimethylbenzo[a]pyrene is a widely used carcinogen in laboratory experiments due to its ability to induce tumors in a variety of tissues. It is relatively easy to administer and can be given orally or topically. However, 1,3-Dimethylbenzo[a]pyrene has some limitations in laboratory experiments, including its potential toxicity to animals and the need for careful handling to avoid contamination.
Future Directions
There are many potential future directions for research on 1,3-Dimethylbenzo[a]pyrene and its role in carcinogenesis. Some areas of interest include the development of new chemopreventive agents that can block the carcinogenic effects of 1,3-Dimethylbenzo[a]pyrene, the identification of genetic and epigenetic factors that influence susceptibility to 1,3-Dimethylbenzo[a]pyrene-induced tumors, and the use of 1,3-Dimethylbenzo[a]pyrene as a tool to study the mechanisms of carcinogenesis in human cells and tissues.
Synthesis Methods
1,3-Dimethylbenzo[a]pyrene can be synthesized by several methods, including the reaction of 1-methylanthracene with maleic anhydride followed by dehydration and cyclization. Another method involves the reaction of 1,2-benzanthracene with methyl iodide and aluminum chloride.
Scientific Research Applications
1,3-Dimethylbenzo[a]pyrene is widely used in scientific research to study the mechanisms of carcinogenesis and to test the efficacy of chemopreventive agents. It is commonly used to induce tumors in experimental animals, including mice, rats, and hamsters. 1,3-Dimethylbenzo[a]pyrene has been used to study the effects of dietary factors, such as antioxidants and phytochemicals, on tumor development.
properties
CAS RN |
16757-86-1 |
|---|---|
Product Name |
1,3-Dimethylbenzo[a]pyrene |
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1,3-dimethylbenzo[a]pyrene |
InChI |
InChI=1S/C22H16/c1-13-11-14(2)18-9-10-20-19-6-4-3-5-15(19)12-16-7-8-17(13)22(18)21(16)20/h3-12H,1-2H3 |
InChI Key |
YLBZZUDADDVEFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=CC5=CC=CC=C35)C |
Canonical SMILES |
CC1=CC(=C2C=CC3=C4C2=C1C=CC4=CC5=CC=CC=C35)C |
Other CAS RN |
16757-86-1 |
synonyms |
1,3-Dimethylbenzo[a]pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



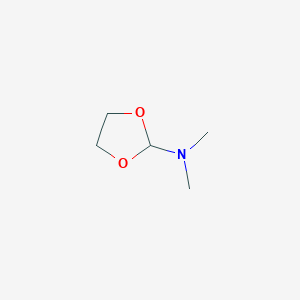
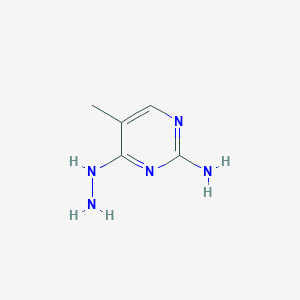
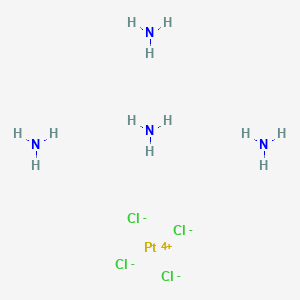
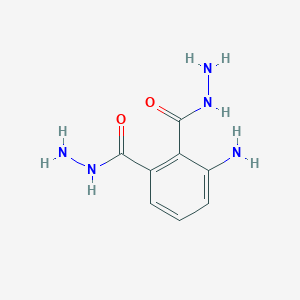
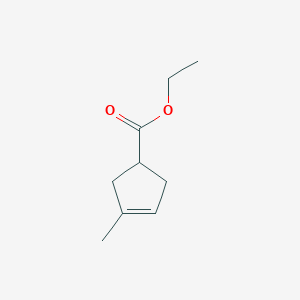
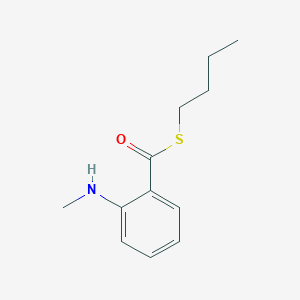
![Propanedioic acid, [(trimethylsilyl)methyl]-, diethyl ester](/img/structure/B100812.png)
